Zearalanone carboxymethoxyl oxime

Description

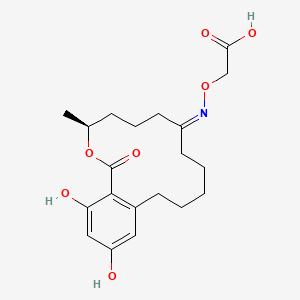

Zearalanone carboxymethoxyl oxime is a synthetic oxime derivative, structurally characterized by the presence of a carboxymethoxyl group attached to the oxime moiety. Oximes are widely studied for their diverse applications, including antimicrobial, antioxidant, and catalytic properties, owing to their ability to form stable complexes and participate in hydrogen bonding. This article compares its hypothetical properties with structurally or functionally related oxime compounds, leveraging existing research on similar molecules.

Properties

Molecular Formula |

C20H27NO7 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

2-[(Z)-[(4S)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-8-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C20H27NO7/c1-13-6-5-9-15(21-27-12-18(24)25)8-4-2-3-7-14-10-16(22)11-17(23)19(14)20(26)28-13/h10-11,13,22-23H,2-9,12H2,1H3,(H,24,25)/b21-15-/t13-/m0/s1 |

InChI Key |

OMKUZTYTLAMMHK-HJIPDZNASA-N |

Isomeric SMILES |

C[C@H]1CCC/C(=N\OCC(=O)O)/CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=NOCC(=O)O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zearalanone carboxymethoxyl oxime typically involves the conversion of zearalenone to its oxime derivative. This process begins with the reaction of zearalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime. The resulting oxime is then reacted with chloroacetic acid to introduce the carboxymethoxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Zearalanone carboxymethoxyl oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The carboxymethoxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can be used for further chemical modifications .

Scientific Research Applications

Zearalanone carboxymethoxyl oxime is widely used in scientific research, particularly in the development of immunoassays for detecting mycotoxins. It is also used in studies related to protein conjugation and the development of biosensors. In medicine, it serves as a model compound for studying the interactions between haptens and antibodies .

Mechanism of Action

The mechanism of action of zearalanone carboxymethoxyl oxime involves its ability to bind to proteins, particularly those with free amine groups. This binding forms a stable conjugate that can be used to elicit an immune response. The compound’s molecular targets include various proteins and enzymes involved in immune responses .

Comparison with Similar Compounds

Table 1: Thermal Stability of Selected Oximes

| Compound | Decomposition Temperature (°C) | Crystallographic Features |

|---|---|---|

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Orthorhombic, H-bond stabilized |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | High H-bond density |

| This compound | Not reported | Likely influenced by polar groups |

Bioactivity: Antimicrobial and Antioxidant Potential

Oximes are investigated for their bioactivity. A naringin-derived hydrazone-oxime compound (2a) demonstrated potent antibacterial activity (MIC: 62.5 µg/mL) and antioxidant efficacy (IC50: 3.7 µg/mL) .

Table 2: Bioactive Properties of Oxime Derivatives

| Compound | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (IC50, µg/mL) |

|---|---|---|

| Naringin-derived (2a) | 62.5 | 3.7 |

| Zearalanone derivative | Not reported | Not reported |

Table 3: Toxicity Classification of Oximes

| Compound | Toxicity Profile |

|---|---|

| 4-Methylpentan-2-one oxime | Acute Tox. 4, Skin/Irrit. 2 |

| Phosgene oxime (CX) | Corrosive, urticant, lethal |

| Zearalanone derivative | Insufficient data |

Structural and Functional Diversity

Structural variations influence applications. For instance:

- Tirpate (a carbamate-linked oxime) is used as an insecticide, highlighting the role of functional groups in determining specificity .

- Phosgene oxime’s small size and volatility make it a potent toxin, whereas Zearalanone’s carboxymethoxyl group may favor pharmaceutical or agrochemical uses due to enhanced stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.